molecular formula C17H17N3O3S B2801059 Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate CAS No. 1021075-58-0

Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate

Cat. No.: B2801059
CAS No.: 1021075-58-0
M. Wt: 343.4
InChI Key: LDNYEUBXGAXLKA-UHFFFAOYSA-N
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Description

Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the cyclopropanecarboxamido group and the benzyl thioacetate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazine-3-carboxamide and pyridazine-4-thiol share structural similarities.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol have similar functional groups.

Uniqueness: Benzyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropanecarboxamido group, in particular, may enhance its stability and reactivity compared to other pyridazine derivatives.

Properties

IUPAC Name

benzyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16(23-10-12-4-2-1-3-5-12)11-24-15-9-8-14(19-20-15)18-17(22)13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNYEUBXGAXLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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